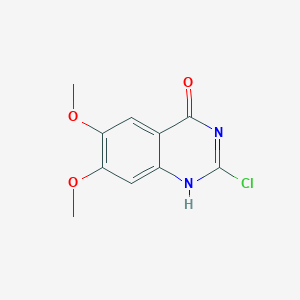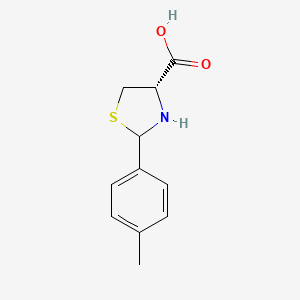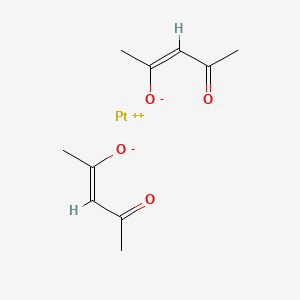
5-(2-Methylphenyl)furan-2-carboxylic acid methyl ester
Descripción general
Descripción
5-(2-Methylphenyl)furan-2-carboxylic acid methyl ester is a chemical compound belonging to the class of furan derivatives It features a furan ring, a five-membered aromatic ring with an oxygen atom, substituted with a 2-methylphenyl group and a carboxylic acid methyl ester group
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of furan-2-carboxylic acid methyl ester with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester group.
Suzuki-Miyaura Cross-Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction between 2-methylphenylboronic acid and furan-2-carboxylic acid methyl ester chloride, catalyzed by a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalyst systems, and efficient purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized products, such as furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines, along with acidic or basic conditions, facilitate substitution reactions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and oxidative stress-related conditions. Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of free radicals, while its antimicrobial activity could be due to the disruption of microbial cell membranes.
Comparación Con Compuestos Similares
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid methyl ester: This compound differs by having a fluorine and nitro group on the phenyl ring, which can affect its reactivity and biological activity.
5-(2-Methoxyphenyl)furan-2-carboxylic acid methyl ester:
Propiedades
IUPAC Name |
methyl 5-(2-methylphenyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-5-3-4-6-10(9)11-7-8-12(16-11)13(14)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATBTTPZLBKMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


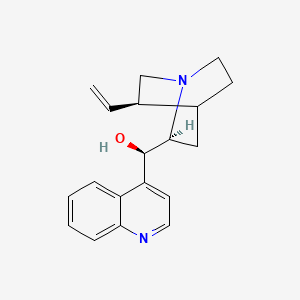
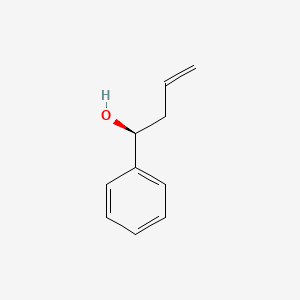
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B7818853.png)
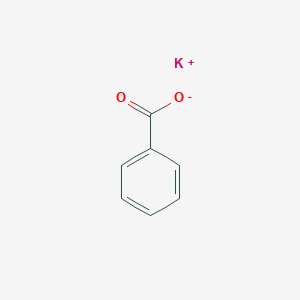
![2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide](/img/structure/B7818869.png)
![(2R)-6-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7818874.png)
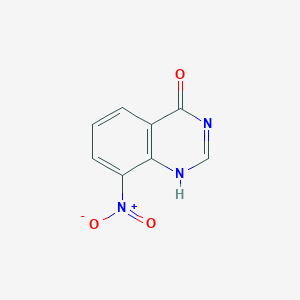
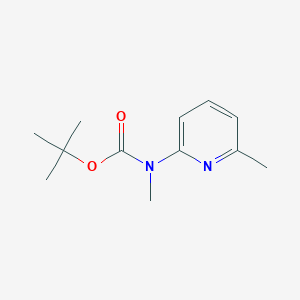
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7818895.png)
